App-chminaca

Description

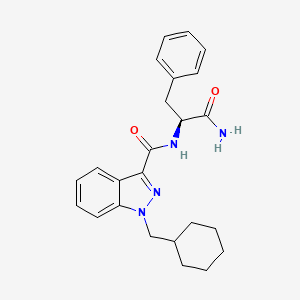

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHWDSGURMXMGE-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009998 | |

| Record name | APP-CHMINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185887-14-2 | |

| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | APP-CHMINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APP-CHMINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APP-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3877T06H05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (APP-CHMINACA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, commonly known as APP-CHMINACA or PX-3, is a synthetic cannabinoid receptor agonist (SCRA) that has garnered significant attention within the scientific community.[1][2] As a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), its pharmacological profile has made it a subject of extensive research.[1][3] This technical guide provides a comprehensive overview of APP-CHMINACA, including its chemical identity, synthesis, analytical characterization, pharmacology, metabolism, and toxicology, to support ongoing research and development efforts.

Chemical Identity and Physicochemical Properties

The IUPAC name for APP-CHMINACA is N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.[1][3] It belongs to the indazole-3-carboxamide class of synthetic cannabinoids, which are characterized by an indazole core linked via a carboxamide group to a side chain.[3]

Table 1: Physicochemical Properties of APP-CHMINACA

| Property | Value | Source |

| IUPAC Name | N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | [1][3] |

| Common Names | APP-CHMINACA, PX-3 | [1][2] |

| Molecular Formula | C₂₄H₂₈N₄O₂ | [4] |

| Molecular Weight | 404.5 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 88.5-92.5°C | [5] |

| Solubility | Soluble in ethanol (~3 mg/ml), DMSO (~10 mg/ml), DMF (~5 mg/ml), and deuterated chloroform. Sparingly soluble in aqueous buffers. | [5] |

Synthesis and Analytical Characterization

Synthesis

The synthesis of APP-CHMINACA was first described in a 2009 patent by Pfizer.[1][3] The general synthetic route involves the preparation of the core intermediate, 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, followed by an amide coupling reaction with (S)-2-amino-3-phenylpropanamide.

Experimental Protocol: Synthesis of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid

A general method for the alkylation of the indazole core, a critical step in the synthesis of APP-CHMINACA and related compounds, has been described. This often involves the reaction of indazole-3-carboxylic acid with a suitable alkylating agent, such as cyclohexylmethyl bromide, in the presence of a base.

Experimental Protocol: Amide Coupling

The final step in the synthesis of APP-CHMINACA involves the coupling of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with (S)-2-amino-3-phenylpropanamide. This is typically achieved using standard peptide coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tail-less precursors in synthetic cannabinoid production: investigating a clandestine laboratory, seized samples, and CB1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of AB-CHMINACA on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

AB-CHMINACA, a potent synthetic cannabinoid receptor agonist, has emerged as a compound of significant interest within the scientific community due to its profound physiological effects and complex pharmacology. This technical guide provides an in-depth exploration of the mechanism of action of AB-CHMINACA at cannabinoid receptors CB1 and CB2. We will dissect its binding affinity and functional potency, elucidate the downstream signaling cascades it triggers, and provide detailed, field-proven experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this synthetic cannabinoid and enabling further investigation into its therapeutic and toxicological implications.

Introduction: The Rise of Synthetic Cannabinoids and the Significance of AB-CHMINACA

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of compounds that functionally mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Originally developed as research tools to probe the endocannabinoid system, many of these compounds have been diverted for illicit use, posing significant public health challenges due to their high potency and often severe adverse effects.[1]

AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is an indazole-based synthetic cannabinoid that has been identified in numerous forensic cases.[3] Its structure, characterized by a valine amino acid amide residue, distinguishes it from earlier generations of synthetic cannabinoids.[4] The profound psychoactive and physiological effects of AB-CHMINACA are primarily mediated through its interaction with the two main cannabinoid receptors: CB1 and CB2. Understanding the precise molecular mechanisms of this interaction is paramount for predicting its physiological consequences, developing potential therapeutic applications, and devising effective countermeasures for intoxication.

This guide will provide a granular examination of AB-CHMINACA's pharmacology, focusing on its receptor binding kinetics, functional agonism, and the subsequent intracellular signaling events.

Cannabinoid Receptor Interaction: A High-Affinity, High-Efficacy Agonist

The physiological effects of AB-CHMINACA are initiated by its binding to and activation of the cannabinoid receptors CB1 and CB2, which are members of the G protein-coupled receptor (GPCR) superfamily.[5] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and on immune cells, playing a role in inflammation and immune modulation.[5][6]

Binding Affinity: Quantifying the Strength of Interaction

The affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency. AB-CHMINACA exhibits high affinity for both CB1 and CB2 receptors, with reported Kᵢ values in the nanomolar range. This indicates that it binds to these receptors with high strength.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |

| AB-CHMINACA | 0.78 | 0.45 | |

| Δ⁹-THC (for comparison) | ~40 | ~3-10 |

This table summarizes the binding affinities of AB-CHMINACA and Δ⁹-THC for CB1 and CB2 receptors. The lower Kᵢ value for AB-CHMINACA signifies a higher binding affinity compared to THC.

Functional Potency and Efficacy: A Potent Full Agonist

Beyond simply binding to the receptor, the ability of a ligand to elicit a biological response is defined by its potency (EC₅₀) and efficacy (Eₘₐₓ). Potency refers to the concentration of a ligand required to produce 50% of its maximal effect, while efficacy describes the maximum response a ligand can produce.

AB-CHMINACA is characterized as a potent and full agonist at the CB1 receptor, meaning it produces a maximal physiological response, often greater than that of the endogenous cannabinoids or THC. This high efficacy is a key factor contributing to its profound and often unpredictable effects.

| Compound | CB1 EC₅₀ (nM) | CB1 Eₘₐₓ (% of CP55,940) | CB2 EC₅₀ (nM) | Reference |

| AB-CHMINACA | 0.34 | ~100% (Full Agonist) | Not widely reported | |

| Δ⁹-THC (for comparison) | ~100 | Partial Agonist | Partial Agonist |

This table highlights the functional potency and efficacy of AB-CHMINACA at the CB1 receptor. Its low EC₅₀ value indicates high potency, and its classification as a full agonist underscores its high efficacy.

Downstream Signaling Cascades: The Intracellular Consequences of Receptor Activation

Upon activation by AB-CHMINACA, CB1 and CB2 receptors initiate a cascade of intracellular signaling events. As they are primarily coupled to the Gᵢ/ₒ family of G proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a canonical pathway for cannabinoid receptor signaling.

However, the signaling repertoire of cannabinoid receptors is more complex and also involves G protein-independent pathways, such as the recruitment of β-arrestins and the activation of mitogen-activated protein kinase (MAPK) cascades.

G Protein-Dependent Signaling: The Canonical Pathway

The primary mechanism of action involves the activation of the heterotrimeric G protein complex.

Caption: G Protein-Dependent Signaling Pathway of AB-CHMINACA.

β-Arrestin Recruitment: A G Protein-Independent Pathway

In addition to G protein coupling, agonist-bound cannabinoid receptors can recruit β-arrestins. This process is crucial for receptor desensitization, internalization, and the initiation of distinct signaling pathways that are independent of G proteins. The recruitment of β-arrestin can lead to the activation of MAPK pathways and contribute to the overall pharmacological profile of the ligand.

Caption: β-Arrestin Recruitment and Downstream Signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key downstream effectors of cannabinoid receptor activation.[2] These pathways regulate a multitude of cellular processes, including gene expression, cell proliferation, and apoptosis. The activation of the ERK pathway, in particular, has been linked to some of the long-term effects of cannabinoids. While direct studies on AB-CHMINACA's specific effects on each MAPK are limited, its potent agonism at CB1 receptors strongly suggests a significant modulation of these pathways.

Experimental Protocols for Characterizing AB-CHMINACA-Receptor Interactions

The following protocols provide a framework for the in vitro characterization of AB-CHMINACA's interaction with cannabinoid receptors. These methods are designed to be self-validating through the inclusion of appropriate controls and standards.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay directly measures the affinity of AB-CHMINACA for CB1 and CB2 receptors by assessing its ability to compete with a radiolabeled ligand.

Causality and Self-Validation: The principle of competitive binding ensures that a decrease in the binding of the radioligand is directly caused by the presence of the unlabeled competitor (AB-CHMINACA). The inclusion of a known high-affinity ligand as a positive control and a non-binding compound as a negative control validates the assay's specificity and performance. The use of a saturating concentration of a known antagonist to determine non-specific binding provides a robust baseline for accurate Kᵢ calculation.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human CB1 or CB2 receptor to near confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

A range of concentrations of AB-CHMINACA (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add vehicle instead of AB-CHMINACA.

-

For non-specific binding wells, add a saturating concentration of a high-affinity unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 at a concentration near its K₋).

-

The prepared cell membranes (typically 10-50 µg of protein per well).

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA) to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of AB-CHMINACA to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of AB-CHMINACA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay: Assessing G Protein Activation (EC₅₀ and Eₘₐₓ)

This functional assay measures the ability of AB-CHMINACA to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in GPCR activation.

Causality and Self-Validation: The increase in [³⁵S]GTPγS binding is a direct consequence of receptor activation by the agonist, leading to the exchange of GDP for GTP on the Gα subunit. The inclusion of a known full agonist (e.g., CP55,940) allows for the determination of the maximal possible response (Eₘₐₓ) and serves as a positive control. Basal binding (in the absence of agonist) and non-specific binding (in the presence of excess unlabeled GTPγS) are critical for establishing the assay window and ensuring the specificity of the measured signal.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing CB1 or CB2 receptors as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

GDP (typically 10-30 µM) to ensure a pool of inactive G proteins.

-

A range of concentrations of AB-CHMINACA.

-

For basal binding wells, add vehicle.

-

For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

The prepared cell membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Filtration:

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

-

-

Quantification and Analysis:

-

Dry the filters and measure radioactivity using a scintillation counter.

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the specific binding against the log concentration of AB-CHMINACA to generate a dose-response curve.

-

Determine the EC₅₀ and Eₘₐₓ values from the curve. Efficacy is often expressed as a percentage of the response induced by a standard full agonist.

-

cAMP Accumulation Assay: Measuring Downstream Signaling

This assay quantifies the inhibition of adenylyl cyclase activity, a key downstream effect of Gᵢ/ₒ-coupled receptor activation.

Causality and Self-Validation: The decrease in cAMP levels is a direct result of the inhibition of adenylyl cyclase by the activated Gαᵢ subunit. The use of forskolin, a direct activator of adenylyl cyclase, is crucial to stimulate a measurable level of cAMP that can then be inhibited by the agonist. A known inhibitor of adenylyl cyclase or a known CB1 agonist serves as a positive control, while a vehicle control establishes the baseline forskolin-stimulated cAMP level.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the CB1 or CB2 receptor and plate them in a 96-well plate. Allow cells to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add a range of concentrations of AB-CHMINACA to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Quantify the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of AB-CHMINACA.

-

Determine the IC₅₀ value for the inhibition of cAMP production.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insight into G protein-independent signaling and receptor regulation.

Causality and Self-Validation: The signal generated in this assay is a direct measure of the proximity of β-arrestin to the receptor. The use of a known β-arrestin-recruiting agonist as a positive control and a negative control (e.g., untransfected cells or a non-recruiting ligand) validates the specificity of the assay.

Step-by-Step Methodology:

-

Cell Line and Assay Principle:

-

Utilize a commercially available cell line that co-expresses the cannabinoid receptor of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to enzyme complementation and the generation of a detectable signal (e.g., chemiluminescence).

-

-

Assay Procedure:

-

Plate the engineered cells in a 384-well plate.

-

Add a range of concentrations of AB-CHMINACA.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

-

Signal Detection:

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescent signal against the log concentration of AB-CHMINACA to generate a dose-response curve.

-

Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

Conclusion and Future Directions

AB-CHMINACA is a potent, high-efficacy full agonist at cannabinoid receptors, particularly CB1. Its mechanism of action involves robust activation of Gᵢ/ₒ-mediated signaling, leading to the inhibition of adenylyl cyclase, as well as the engagement of G protein-independent pathways through β-arrestin recruitment. The activation of downstream MAPK signaling cascades likely contributes to its complex and long-lasting physiological effects.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of AB-CHMINACA and other novel synthetic cannabinoids. A thorough understanding of the molecular mechanisms of these compounds is essential for:

-

Drug Development: Identifying potential therapeutic applications by targeting specific signaling pathways.

-

Toxicology: Understanding the molecular basis of adverse effects to develop better treatment strategies for intoxication.

-

Forensic Science: Developing more accurate and informative methods for the detection and characterization of novel psychoactive substances.

Future research should focus on elucidating the specific contributions of G protein-dependent and -independent signaling pathways to the in vivo effects of AB-CHMINACA. Investigating potential biased agonism, where a ligand preferentially activates one signaling pathway over another, could open new avenues for the development of safer and more effective cannabinoid-based therapeutics.

References

- Castaneto, M. S., Gorelick, D. A., Desrosiers, N. A., Hartman, R. L., Pirard, S., & Huestis, M. A. (2014). Synthetic cannabinoids: epidemiology, pharmacodynamics, and clinical implications. Drug and alcohol dependence, 144, 12–41.

- Sim, J. H., Choi, H., Kim, E., Lee, J., & Kim, E. (2017). Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers. Journal of pharmaceutical and biomedical analysis, 140, 239–246.

- Wiley, J. L., Marusich, J. A., Lefever, T. W., Antonazzo, K. R., Wallgren, M. T., Cortes, R. A., ... & Thomas, B. F. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ⁹-tetrahydrocannabinol-like effects in mice. The Journal of pharmacology and experimental therapeutics, 354(3), 328–339.

- Laprairie, R. B., Bagher, A. M., Rourke, J. L., Zrein, A., Cairns, E. A., Kelly, M. E., ... & Denovan-Wright, E. M. (2015). A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor. ACS chemical neuroscience, 6(11), 1898–1907.

- van der Poel, S. V., van der Loo, B., IJzerman, A. P., & Heitman, L. H. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. In Endocannabinoid Signaling: Methods and Protocols (pp. 103-111). Humana Press, New York, NY.

- Faubert, B., & Soliman, M. (2001). Cannabinoids inhibit the activation of ERK MAPK in PMA/Io-stimulated mouse splenocytes. Toxicology and applied pharmacology, 177(1), 1–9.

- Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Endocannabinoid Signaling: Methods and Protocols (pp. 45-56). Humana Press, New York, NY.

- Abdel-Bakky, M. S., Al-Malki, A. L., & El-Shamarka, M. E. (2020). Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay. Journal of pharmacological and toxicological methods, 104, 106883.

- Wiley, J. L., Marusich, J. A., Lefever, T. W., Grabenauer, M., Moore, K. N., & Thomas, B. F. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. The Journal of pharmacology and experimental therapeutics, 354(3), 328–339.

- Al-Massri, K. F., Ahmed, L. A., El-Abhar, H. S., & Nounou, M. I. (2022). In vivo assessment of the nephrotoxic effects of the synthetic cannabinoid AB-FUBINACA. Inflammopharmacology, 30(4), 1357–1369.

- Redondo-Castro, E., Pérez-Benito, L., Rempel, V., Aparisi-Sanz, M., Racionero, L., G-Díaz, E., ... & Rodríguez-Puertas, R. (2023). Computational and Experimental Drug Repurposing of FDA-Approved Compounds Targeting the Cannabinoid Receptor CB1. International Journal of Molecular Sciences, 24(23), 17042.

- Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi.

- Shao, Z., & Yan, W. (2021). Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS omega, 6(46), 30894–30904.

- van der Poel, S. V., van der Loo, B., IJzerman, A. P., & Heitman, L. H. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. In Endocannabinoid Signaling: Methods and Protocols (pp. 209-221). Humana, New York, NY.

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

- van der Poel, S. V., van der Loo, B., IJzerman, A. P., & Heitman, L. H. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. In Endocannabinoid Signaling: Methods and Protocols (pp. 209-221). Humana, New York, NY.

- Banister, S. D., Olson, A., Winchester, M., Stuart, J., Kevin, R. C., & Kassiou, M. (2022). Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS chemical neuroscience, 13(9), 1365–1377.

- Gao, M., & Zhao, L. R. (2018). A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines. Molecules (Basel, Switzerland), 23(11), 2959.

- Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.

- Lee, J., Lee, J., Kim, J., & Lee, S. (2022). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Biosensors, 12(5), 289.

- Derksen, D. J., & Ben-Shabat, S. (2012). Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(41), 14354–14365.

- Daniele, S., Abbracchio, M. P., & Lecca, D. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 172(15), 3827–3841.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Navas-López, V. M., Carvajal-Soto, F., Borroto-Escuela, D. O., Romero-Pérez, D., Reyes-Resina, I., Navarro, G., & Franco, R. (2021). Binding affinity (Ki) and selectivity values of the THC-based CB 2...

- Redondo-Castro, E., Pérez-Benito, L., Rempel, V., Aparisi-Sanz, M., Racionero, L., G-Díaz, E., ... & Rodríguez-Puertas, R. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Frontiers in Pharmacology, 15, 1369649.

- Sun, Y., & Liu, W. Z. (2017). ERK/MAPK signalling pathway and tumorigenesis. Oncology letters, 13(6), 4007–4012.

- Mardal, M., Misailidi, N., Lindhardt, K., Dalsgaard, P. W., & Linnet, K. (2022). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB‐4en‐PICA, MDMB‐4en‐PINACA, ADB‐4en‐PINACA and MMB‐4CN‐BUTINACA using a combination of binding and different CB1 receptor activation assays PART I: Synthesis, analytical characterization, and binding affinity for human CB1 receptors. Drug Testing and Analysis, 14(10), 1749–1762.

- Navarro, G., Varani, K., Lillo, A., Vincenzi, F., Rivas-Santisteban, R., Raïch, I., ... & Franco, R. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in pharmacology, 9, 632.

- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British journal of pharmacology, 161(6), 1260–1272.

Sources

- 1. Activation of multiple MAPK pathways (ERKs, JNKs, p38-MAPK) by diverse stimuli in the amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK signaling pathway | Abcam [abcam.com]

- 3. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 5. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cannabinoid Receptor Binding Affinity and Functional Profile of APP-CHMINACA

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of APP-CHMINACA, a potent synthetic cannabinoid of the indazole-3-carboxamide class. It is designed to equip researchers and drug development professionals with a detailed understanding of its interaction with the human cannabinoid receptors CB1 and CB2, from fundamental binding kinetics to downstream functional consequences. This document eschews a rigid template in favor of a logical, narrative flow that prioritizes scientific integrity, experimental causality, and actionable insights.

Introduction: The Emergence of APP-CHMINACA within the Synthetic Cannabinoid Landscape

APP-CHMINACA, chemically designated as N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) that has garnered significant interest within the scientific and forensic communities.[1][2] As a derivative of AB-CHMINACA, it belongs to a generation of SCRAs characterized by high potency at the cannabinoid receptors.[3] The indazole-3-carboxamide core is a common structural motif in many potent synthetic cannabinoids, and understanding the pharmacological profile of compounds like APP-CHMINACA is crucial for both therapeutic development and for addressing the public health challenges posed by their illicit use.[4][5]

This guide will systematically dissect the binding and functional characteristics of APP-CHMINACA, providing both the quantitative data and the detailed methodologies required to independently verify and build upon these findings.

Receptor Binding Affinity: Quantifying the Interaction with CB1 and CB2

The initial and most fundamental step in characterizing any cannabinoid ligand is to determine its binding affinity for the CB1 and CB2 receptors. This is typically achieved through competitive radioligand binding assays, a robust and sensitive method considered the gold standard for measuring the affinity of a ligand for its receptor target.

APP-CHMINACA has been demonstrated to be a potent agonist at both the CB1 and CB2 receptors, with Ki values in the nanomolar range.[1] This high affinity underscores its significant potential for potent physiological effects.

Data Presentation: CB1 and CB2 Receptor Binding Affinity of APP-CHMINACA

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| APP-CHMINACA | CB1 | 9.81 nM | [1] |

| APP-CHMINACA | CB2 | 4.39 nM | [1] |

Expert Interpretation: The comparable nanomolar affinities for both CB1 and CB2 receptors suggest that APP-CHMINACA is a non-selective cannabinoid agonist. The slightly higher affinity for the CB2 receptor may have implications for its immunomodulatory effects, a key area of cannabinoid research. The (S)-enantiomer of APP-CHMINACA has been shown to be significantly more active at the CB1 receptor than the (R)-enantiomer, highlighting the stereoselectivity of this interaction.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure scientific rigor, a detailed, self-validating protocol for determining the binding affinity of a test compound like APP-CHMINACA is essential. The following is a representative methodology based on established practices.

Objective: To determine the inhibitory constant (Ki) of APP-CHMINACA for the human CB1 and CB2 receptors by measuring its ability to displace a high-affinity radioligand.

Materials:

-

Test Compound: APP-CHMINACA

-

Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist)

-

Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), vacuum manifold.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of APP-CHMINACA in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

-

Dilute the [³H]CP55,940 in assay buffer to a final concentration approximately equal to its Kd for the respective receptor (typically 0.5-2 nM).

-

Thaw the receptor-containing cell membranes on ice and dilute to the appropriate concentration in assay buffer (typically 5-20 µg of protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, diluted membranes, and [³H]CP55,940.

-

Non-specific Binding Wells: Add assay buffer, diluted membranes, [³H]CP55,940, and the non-specific binding control.

-

Test Compound Wells: Add assay buffer, diluted membranes, [³H]CP55,940, and the corresponding dilution of APP-CHMINACA.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the APP-CHMINACA concentration.

-

Determine the IC50 value (the concentration of APP-CHMINACA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Functional Activity: G-Protein Activation and β-Arrestin Recruitment

Beyond binding affinity, understanding the functional consequences of receptor activation is paramount. As a G-protein coupled receptor (GPCR) agonist, APP-CHMINACA's effects are primarily mediated through two major signaling pathways: G-protein activation and β-arrestin recruitment.

G-Protein Activation

Upon agonist binding, cannabinoid receptors, which are predominantly coupled to Gi/o proteins, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A common method to assess this initial step in G-protein activation is the [³⁵S]GTPγS binding assay. This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit following receptor activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of APP-CHMINACA to stimulate G-protein activation at the human CB1 and CB2 receptors.

Materials:

-

Test Compound: APP-CHMINACA

-

Radioligand: [³⁵S]GTPγS

-

Receptor Source: Cell membranes from HEK293 or CHO cells expressing human CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP: Guanosine 5'-diphosphate

-

Instrumentation: Scintillation counter, 96-well filter plates, vacuum manifold.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP (to ensure the G-protein is in its inactive state), and serial dilutions of APP-CHMINACA.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.

-

Scintillation Counting: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the APP-CHMINACA concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting sigmoidal curve.

β-Arrestin Recruitment

Agonist-induced receptor phosphorylation leads to the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G-protein-independent signaling. Assays to measure β-arrestin recruitment, such as those based on enzyme-fragment complementation (e.g., PathHunter® assay), are vital for understanding the full pharmacological profile of a ligand.

A study on the closely related compound APP-BINACA in a β-arrestin 2 recruitment assay at the CB1 receptor reported an Emax of 75.7% relative to the reference agonist JWH-018.[6] This suggests that APP-CHMINACA is also likely to be an efficacious recruiter of β-arrestin.

Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation-Based)

Objective: To quantify the potency (EC50) and efficacy (Emax) of APP-CHMINACA to induce β-arrestin recruitment to the human CB1 and CB2 receptors.

Materials:

-

Test Compound: APP-CHMINACA

-

Cell Line: A stable cell line (e.g., CHO-K1) co-expressing the human CB1 or CB2 receptor fused to a small enzyme fragment and β-arrestin 2 fused to the larger, complementing enzyme fragment (e.g., β-galactosidase).

-

Cell Culture Medium: Appropriate growth medium for the cell line.

-

Detection Reagents: Substrate for the complemented enzyme that produces a chemiluminescent or fluorescent signal.

-

Instrumentation: Luminometer or fluorometer compatible with 96- or 384-well plates.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture the engineered cells to the appropriate confluency and seed them into 96- or 384-well assay plates.

-

Compound Addition: Prepare serial dilutions of APP-CHMINACA in assay buffer and add them to the wells containing the cells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents to the wells according to the manufacturer's instructions.

-

Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the APP-CHMINACA concentration. Determine the EC50 and Emax values from the resulting dose-response curve.

Signaling Pathway Diagrams

Caption: G-Protein dependent signaling pathway of APP-CHMINACA.

Caption: β-Arrestin dependent signaling and regulation pathway.

In Vitro Metabolism: A Glimpse into Biotransformation

The metabolic fate of a compound is a critical determinant of its duration of action and potential for toxicity. In vitro studies using human liver microsomes (HLMs) provide a valuable first look at the phase I metabolic pathways. For APP-CHMINACA, incubation with HLMs has revealed that the primary biotransformations involve hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) moiety.[7][8] The identification of these metabolites is crucial for developing analytical methods to detect APP-CHMINACA consumption in forensic and clinical settings.

Conclusion and Future Directions

APP-CHMINACA is a potent, non-selective synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors. Its pharmacology is characterized by robust activation of G-protein dependent and β-arrestin-mediated signaling pathways. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro characterization of APP-CHMINACA and other novel synthetic cannabinoids.

Future research should focus on obtaining precise EC50 and Emax values for APP-CHMINACA in G-protein activation assays to complete its functional profile. Furthermore, exploring the concept of biased agonism for this compound – whether it preferentially activates one signaling pathway over another – could provide deeper insights into its specific physiological and toxicological effects. A thorough understanding of its in vivo metabolism and the pharmacological activity of its metabolites is also a critical area for further investigation.

References

- Camuto, C., De-Giorgio, A., Corli, I., Bilel, S., Mazzarino, M., Marti, M., & Botrè, F. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA by in vitro and in vivo models. Forensic Toxicology.

- Cannaert, A., et al. (2020). Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids... ACS Chemical Neuroscience, 11(23), 4434-4446.

-

Cayman Chemical. (n.d.). AB-CHMINACA. Retrieved from [Link]

-

Cayman Chemical. (n.d.). APP-CHMINACA. Retrieved from [Link]

- Presley, B.C., Logan, B.K., & Jansen-Varnum, S.A. (2020). In vitro metabolic profile elucidation of synthetic cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(3), 255-263.

-

PubChem. (n.d.). N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. Retrieved from [Link]

- Ríos, C., et al. (2022).

- Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315.

Sources

- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | C24H28N4O2 | CID 44206137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

A Technical Guide to the Pharmacological Profile of APP-CHMINACA (PX-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Introduction

APP-CHMINACA (also known as PX-3) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide structural class.[1] First developed by Pfizer in 2009 as a potential therapeutic agent, it has since emerged as a compound of interest in forensic and clinical settings due to its presence in the new psychoactive substances (NPS) market.[1] Structurally, APP-CHMINACA is characterized by an indazole core linked via a carboxamide group to an aminophenylpropanone (APP) moiety, with a cyclohexylmethyl (CHM) tail at the 1-position of the indazole ring.[1]

This guide provides a comprehensive technical overview of the pharmacological profile of APP-CHMINACA. By synthesizing data from in vitro and in vivo studies, we will detail its mechanism of action, receptor binding kinetics, metabolic fate, and functional effects. The primary objective is to equip researchers and drug development professionals with the core scientific data and methodologies necessary to understand, detect, and further investigate this potent cannabinoid agonist.

Chemical & Physical Properties

A foundational understanding of a compound's physical characteristics is essential for its handling, formulation, and analytical detection.

-

Formal Name: N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-Indazole-3-carboxamide[2]

-

Synonyms: PX-3[2]

-

Molecular Formula: C₂₄H₂₈N₄O₂[2]

-

Formula Weight: 404.5 g/mol [2]

-

Appearance: Neat solid[2]

The indazole-3-carboxamide structure imparts a degree of chemical stability, but like many SCRAs, it is susceptible to metabolic transformation, primarily targeting the labile amide linkage and the cyclohexyl tail. Its stereochemistry, specifically the (S)-enantiomer at the aminophenylpropanone chiral center, is a critical determinant of its potent biological activity.[1]

Pharmacodynamics: A High-Affinity Cannabinoid Receptor Agonist

The pharmacological effects of APP-CHMINACA are mediated primarily through its interaction with the two main cannabinoid receptors, CB1 and CB2, which are Class A G-protein coupled receptors (GPCRs).[3]

Receptor Binding Affinity & Stereoselectivity

APP-CHMINACA is a potent agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor.[1] The binding affinity, expressed as the inhibition constant (Ki), quantifies the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Causality in Experimental Design: Radioligand binding assays are the gold standard for determining receptor affinity. These assays utilize a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]CP-55,940). The ability of an unlabeled compound, such as APP-CHMINACA, to displace the radioligand is measured. This displacement curve allows for the calculation of the Ki value, providing a quantitative measure of the compound's affinity for the receptor.

Table 1: Cannabinoid Receptor Binding Affinity of APP-CHMINACA

| Receptor | Binding Affinity (Ki) |

|---|---|

| CB1 | 9.81 nM |

| CB2 | 4.39 nM |

Data sourced from Presley et al. (2020) as cited in Renzetti et al. (2024)[1]

A crucial aspect of APP-CHMINACA's pharmacology is its stereoselectivity. The (S)-enantiomer is markedly more potent at the CB1 receptor than its (R)-counterpart, with a reported S/R EC₅₀ ratio of 0.0074.[1] This highlights that the specific spatial arrangement of the aminophenylpropanone moiety is critical for optimal receptor interaction and activation.

Downstream Signaling Pathways

Upon binding, APP-CHMINACA activates CB1 and CB2 receptors, which are canonically coupled to inhibitory G-proteins (Gαi/o).[4][5] This activation triggers a cascade of intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: The primary effect is the Gαi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

-

Modulation of Ion Channels: Receptor activation leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This results in neuronal hyperpolarization and reduced neurotransmitter release, underpinning the psychoactive effects of CB1 agonists.

-

Activation of MAPK Pathway: APP-CHMINACA also stimulates the mitogen-activated protein kinase (MAPK) cascade, including p42/p44 MAPK (ERK1/2), which can influence gene expression and cellular functions like survival and differentiation.[4]

Pharmacokinetics & Metabolism

The duration of action, toxicity, and appropriate biomarkers for APP-CHMINACA are dictated by its metabolic fate. Comprehensive studies combining in vitro and in vivo models have elucidated its primary biotransformation pathways.[1][6]

In Vitro & In Vivo Metabolic Profiling

Studies utilizing human liver microsomes (HLM) and mouse models have identified two principal metabolic routes.[6] The consistency between in vitro and in vivo findings provides a high degree of confidence in the identified pathways.

-

Primary Pathway (Route 1): The most significant biotransformation involves the hydrolysis of the terminal amide group on the APP moiety, followed by subsequent hydroxylation on the cyclohexylmethyl (CHM) ring.[6][7]

-

Secondary Pathway (Route 2): A less prominent route involves multiple hydroxylations on the parent compound, followed by reduction reactions to form minor metabolites.[6]

In blood, the most abundant compounds detected are unchanged APP-CHMINACA and the initial amide hydrolysis metabolite (M1).[1][6] In urine, which is the preferred matrix for detecting longer-term use, metabolites formed by the hydroxylation of the M1 product are the most prevalent and persistent markers.[6][8]

Identification of Key Biomarkers

The goal of metabolic profiling in a forensic or clinical context is to identify unique and stable metabolites that can serve as definitive biomarkers of consumption.[1] Based on both in vitro and in vivo data, the following are the most suitable markers for detecting APP-CHMINACA intake:

-

Blood Samples: The amide hydrolysis metabolite (M1) is recommended as the most suitable short-term marker.[1]

-

Urine Samples: Hydroxylated products of the M1 metabolite are the most abundant and long-term biomarkers.[6]

Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a self-validating system for identifying Phase I metabolites. The inclusion of positive and negative controls ensures the integrity of the results.

A. Materials & Reagents

-

APP-CHMINACA (≥98% purity)[2]

-

Pooled Human Liver Microsomes (pHLM)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ice-cold, LC-MS grade)

-

Control compound with known metabolism (e.g., testosterone)

B. Procedure

-

Preparation: Pre-warm a shaking water bath to 37°C. Prepare a stock solution of APP-CHMINACA in a suitable organic solvent (e.g., methanol) and dilute to the final working concentration in phosphate buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer, pHLM (final concentration ~0.5-1.0 mg/mL), and the APP-CHMINACA working solution.

-

Controls:

-

Negative Control 1 (No Enzyme): Replace pHLM with buffer to check for non-enzymatic degradation.

-

Negative Control 2 (No Cofactor): Replace the NADPH regenerating system with buffer to confirm cofactor-dependent metabolism.

-

Positive Control: Replace APP-CHMINACA with the control compound (e.g., testosterone) to verify microsomal activity.

-

-

Initiation: Pre-incubate the mixtures for 5 minutes at 37°C. Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

C. Rationale for Methodological Choices

-

LC-HRMS: This analytical technique is chosen for its ability to separate complex mixtures (LC) and provide highly accurate mass measurements (HRMS). This accuracy is critical for determining the elemental composition of potential metabolites (e.g., addition of one oxygen for hydroxylation) and differentiating them from isobaric interferences.

-

NADPH Regenerating System: Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period, allowing the reaction to proceed efficiently.

In Vivo Effects & Toxicology

While detailed in vivo studies for APP-CHMINACA are limited, its structural and pharmacological similarity to other indazole-3-carboxamides, such as AB-CHMINACA, allows for informed predictions of its physiological effects. These compounds produce a characteristic profile of cannabimimetic effects in animal models, mediated by the CB1 receptor.[9]

The classic "rodent tetrad" of effects includes:[10]

-

Locomotor Suppression: A dose-dependent decrease in spontaneous movement.

-

Antinociception: A reduction in the perception of pain (analgesia).

-

Hypothermia: A significant drop in core body temperature.

-

Catalepsy: A state of immobility and muscular rigidity.

Studies on the related compound AB-CHMINACA show it is 11 to 58 times more potent than Δ⁹-THC in producing these effects in mice.[8] Given the high affinity of APP-CHMINACA for the CB1 receptor, it is expected to exhibit similarly high potency. In humans, the high potency of such SCRAs has been associated with severe adverse effects, including psychosis, aggressive behavior, seizures, and cardiovascular toxicity.[8][11]

Conclusion

APP-CHMINACA is a potent, stereoselective synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Its pharmacology is driven by canonical Gαi/o-coupled signaling, leading to potent cannabimimetic effects. The compound undergoes extensive Phase I metabolism, primarily through amide hydrolysis and subsequent hydroxylation, providing distinct biomarkers for its detection in biological fluids. The methodologies and data presented in this guide offer a robust framework for the scientific community to conduct further research, develop sensitive analytical methods, and understand the toxicological implications of this and other emerging synthetic cannabinoids.

References

-

Renzetti, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]

-

Renzetti, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. [Link]

-

Gómez-López, J.D., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics. [Link]

-

Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide SCRA Enantiomer Pairs. Pharmaceuticals. [Link]

-

EMCDDA. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: AB-CHMINACA. European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Wang, G., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics. [Link]

-

UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Ibsen, M. S., et al. (2017). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research. [Link]

-

Gatch, M. B., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Drug and Alcohol Dependence. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

-

Presley, B.C., Logan, B.K., and Jansen-Varnum, S.A. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology. [Link]

-

Marcu, J. (2016). CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]

-

Choi, H., et al. (2021). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Pharmaceutics. [Link]

-

Renzetti, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. [Link]

-

Wikipedia. (n.d.). PX-3. Wikipedia. [Link]

-

Wikipedia. (n.d.). Cannabinoid receptor 1. Wikipedia. [Link]

-

Wiley, J. L., et al. (2023). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology. [Link]

-

Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice. ResearchGate. [Link]

-

Pertwee, R. G. (2015). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

-

Deb, P., et al. (2023). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife. [Link]

-

Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]

-

Grether, U., et al. (2024). Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. ACS Central Science. [Link]

-

Cannaert, A., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology. [Link]

-

Demuth, D. G., & Molleman, A. (2006). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology. [Link]

-

Selley, D. E., & Sim, L. J. (2004). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology. [Link]

-

Franz, F., et al. (2022). Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse. ResearchGate. [Link]

-

Grether, U., et al. (2024). Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. ETH Zurich Research Collection. [Link]

-

Al-Tannak, N. F., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem Compound Database. [Link]

Sources

- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Metabolism of APP-CHMINACA in Human Liver Microsomes: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in vitro metabolism of the synthetic cannabinoid APP-CHMINACA using human liver microsomes (HLMs). Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental protocols, metabolic pathways, and analytical considerations crucial for understanding the biotransformation of this potent psychoactive substance.

Introduction: The Imperative to Understand APP-CHMINACA Metabolism

APP-CHMINACA, a synthetic cannabinoid receptor agonist, has emerged as a compound of significant interest in clinical and forensic toxicology.[1] Its potent effects on the cannabinoid receptors (CB1 and CB2) necessitate a thorough understanding of its metabolic fate within the human body.[1] In vitro metabolism studies using human liver microsomes serve as a critical first step in this endeavor. HLMs are a well-established and cost-effective model that contains a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast array of xenobiotics.[2][3] Elucidating the metabolic profile of APP-CHMINACA is paramount for identifying reliable biomarkers of exposure, predicting potential drug-drug interactions, and understanding the formation of potentially active or toxic metabolites.

Experimental Design: A Self-Validating System for Metabolite Identification

The investigation of in vitro drug metabolism is a systematic process designed to ensure the generation of reliable and reproducible data. The following sections outline the key components of a robust experimental design for studying APP-CHMINACA metabolism in HLMs.

The Central Role of Human Liver Microsomes

Human liver microsomes are vesicles of the endoplasmic reticulum and are a primary tool for in vitro drug metabolism studies. Their utility stems from the high concentration of Phase I enzymes, particularly cytochrome P450s, which are crucial for the oxidative metabolism of many drugs and other xenobiotics.[2] The use of pooled HLM from multiple donors is a standard practice to average out the effects of genetic polymorphisms in drug-metabolizing enzymes, providing a more representative model of the general population.

Cofactor Requirements for Enzymatic Activity

The metabolic reactions catalyzed by CYP enzymes are dependent on the presence of specific cofactors. The most critical of these is the NADPH-regenerating system, which provides the necessary reducing equivalents for CYP-mediated oxidation. A typical NADPH-regenerating system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained supply of NADPH throughout the incubation period, allowing for the linear formation of metabolites over time.

Incubation Conditions: Mimicking Physiological Reality

To accurately reflect in vivo conditions, in vitro metabolism assays are conducted under controlled physiological conditions. This includes maintaining a constant temperature of 37°C and a pH of 7.4, buffered by a suitable buffer system such as phosphate buffer. The concentrations of the substrate (APP-CHMINACA), HLM protein, and cofactors are carefully optimized to ensure that the reaction rate is linear with respect to time and protein concentration.

The Metabolic Pathways of APP-CHMINACA

In vitro studies with human liver microsomes have revealed two primary metabolic pathways for APP-CHMINACA: amide hydrolysis and oxidative metabolism, primarily through hydroxylation.[1][4]

Major Biotransformation Route: Amide Hydrolysis

The most prominent metabolic transformation of APP-CHMINACA is the hydrolysis of the terminal amide group of the amino acid moiety.[1][4] This reaction is likely catalyzed by carboxylesterases present in the microsomal fraction and results in the formation of a carboxylic acid metabolite. This initial hydrolysis product can then undergo further Phase I and Phase II metabolism.

Secondary Biotransformation Route: Oxidative Metabolism

Concurrent with amide hydrolysis, APP-CHMINACA undergoes extensive oxidative metabolism, predominantly catalyzed by cytochrome P450 enzymes. The primary site of oxidation is the cyclohexylmethyl (CHM) moiety, leading to the formation of various mono-, di-, and tri-hydroxylated metabolites.[5] These hydroxylated metabolites can also be formed from the parent compound or from the initial amide hydrolysis product.[1]

Caption: Major metabolic pathways of APP-CHMINACA in human liver microsomes.

Cytochrome P450 Reaction Phenotyping: Unmasking the Key Enzymatic Players

Identifying the specific CYP isoforms responsible for the metabolism of a compound is a critical component of drug development and toxicology, as it allows for the prediction of potential drug-drug interactions.[6] While specific reaction phenotyping data for APP-CHMINACA is limited, studies on structurally similar synthetic cannabinoids provide valuable insights.

For many synthetic cannabinoids, CYP3A4 is a major contributor to their oxidative metabolism.[7][8] Other isoforms, such as CYP2C9, CYP1A2, and CYP2C19, have also been shown to be involved in the metabolism of various synthetic cannabinoids.[9] Given the structural similarities, it is highly probable that CYP3A4 plays a significant role in the hydroxylation of APP-CHMINACA, with potential contributions from other CYP isoforms.

A definitive determination of the contributing CYP isoforms for APP-CHMINACA would involve two primary experimental approaches:

-

Incubation with Recombinant Human CYP Enzymes: This method involves incubating APP-CHMINACA with a panel of individual, recombinantly expressed human CYP isoforms to directly assess the metabolic capability of each enzyme.

-

Chemical Inhibition Studies: This approach utilizes selective chemical inhibitors of specific CYP isoforms in incubations with pooled human liver microsomes. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor implicates that CYP isoform in its formation.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for conducting an in vitro metabolism study of APP-CHMINACA using human liver microsomes.

Caption: Experimental workflow for in vitro metabolism of APP-CHMINACA.

Materials:

-

Pooled human liver microsomes (HLM)

-

APP-CHMINACA

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Thaw the human liver microsomes on ice.

-

Prepare a working solution of the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.

-

Prepare a stock solution of APP-CHMINACA in a suitable organic solvent (e.g., methanol or DMSO) and then dilute it to the final desired concentration in the incubation mixture. The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM, phosphate buffer, and APP-CHMINACA solution.

-

Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control without APP-CHMINACA to identify any interfering peaks from the matrix.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the microsomal proteins.

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube for analysis.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Metabolite identification and quantification are performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

-

Mass spectrometric detection is performed in positive electrospray ionization (ESI+) mode. Metabolite identification is based on their retention times and the fragmentation patterns observed in their tandem mass spectra (MS/MS).

-

Data Presentation and Interpretation

The results of the in vitro metabolism study should be presented in a clear and concise manner. This includes a table summarizing the identified metabolites, their proposed biotransformations, and their relative abundance at different time points.

Table 1: Summary of APP-CHMINACA Metabolites Identified in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | m/z [M+H]+ | Relative Abundance |

| APP-CHMINACA | Parent Compound | 405.2 | Varies with time |

| M1 | Amide Hydrolysis | 406.2 | High |

| M2 | Monohydroxylation (CHM) | 421.2 | Moderate |

| M3 | Amide Hydrolysis + Monohydroxylation (CHM) | 422.2 | High |

| M4 | Dihydroxylation (CHM) | 437.2 | Low |

| M5 | Amide Hydrolysis + Dihydroxylation (CHM) | 438.2 | Moderate |

| M6 | Trihydroxylation (CHM) | 453.2 | Very Low |

Note: The relative abundance is a qualitative assessment and can vary depending on the specific experimental conditions.

Conclusion and Future Directions